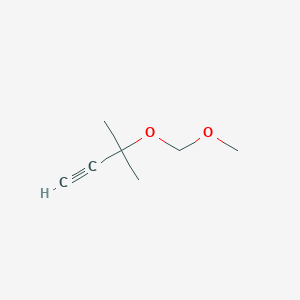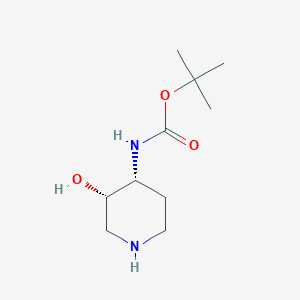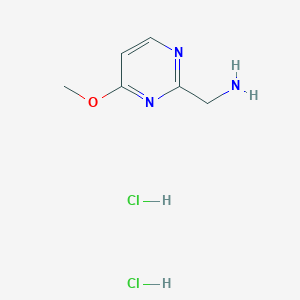![molecular formula C7H14ClNO B3110220 (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1788041-50-8](/img/structure/B3110220.png)
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Descripción general
Descripción
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride, also known as cocaine hydrochloride, is a powerful stimulant drug that is derived from the leaves of the coca plant. It is a highly addictive substance that has been used for both medicinal and recreational purposes. In recent years, there has been a significant amount of scientific research conducted on cocaine hydrochloride, focusing on its synthesis, mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis Techniques : The compound has been synthesized and characterized using various spectroscopic methods, including NMR and HRMS. For instance, Wu et al. (2015) synthesized a related compound, characterized it using 1H and 13C NMR, and HRMS spectroscopy, and investigated its molecular configuration using X-ray crystallography (Wu, Guo, Zhang, & Xia, 2015).
- Structural Studies : Structural studies of derivatives of the compound have been performed using NMR spectroscopy and X-ray crystallography. For example, Fernández et al. (1999) synthesized a series of esters derived from similar compounds and studied them by NMR spectroscopy and X-ray diffraction (Fernández et al., 1999).
Chemical Reactions and Properties
- Enantioselective Syntheses : Mao et al. (2014) presented a novel approach to hydroxylated 8-azabicyclo[3,2,1]octan-3-ones, demonstrating the flexibility of this chemical structure in the synthesis of various compounds (Mao, Huang, Gao, Wang, & Huang, 2014).
- Catalysis in Alcohol Oxidation : Toda et al. (2023) reported that derivatives of 8-azabicyclo[3.2.1]octan-8-ol, including ABOOL, can efficiently catalyze the oxidation of secondary alcohols using molecular oxygen, highlighting the compound's potential in catalytic processes (Toda et al., 2023).
Crystallographic Analysis
- Crystal Structure Analysis : Yang et al. (2008) performed a crystallographic study of a related compound, revealing details about the compound's conformation and structure (Yang, Zhu, Niu, Chen, & Lu, 2008).
Propiedades
IUPAC Name |
(1R,5S,6S)-8-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIAGJIMKQZEP-NLRFIBDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]([C@H](C1)N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-({[(Prop-2-en-1-yl)oxy]carbonyl}amino)hexanoic acid](/img/structure/B3110143.png)







![2-[(3-Methylbutoxy)carbonyl]benzoic acid](/img/structure/B3110203.png)



